Bienvenue dans la boutique en ligne BenchChem!

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Angiogenesis inhibition HUVEC proliferation Pyrazolyl-urea SAR

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 1797328-24-5) is a synthetic small molecule belonging to the pyrazolyl-urea class, with the molecular formula C19H23FN4O and a molecular weight of 342.4 g/mol. The compound features a 3,5-dicyclopropyl-1H-pyrazole core linked via an ethyl spacer to a urea moiety bearing a 4-fluorobenzyl substituent.

Molecular Formula C19H23FN4O
Molecular Weight 342.418
CAS No. 1797328-24-5
Cat. No. B2897708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
CAS1797328-24-5
Molecular FormulaC19H23FN4O
Molecular Weight342.418
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4CC4
InChIInChI=1S/C19H23FN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25)
InChIKeyUKIXUHYALWDEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 1797328-24-5): Compound Profile and Procurement-Ready Identity


1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 1797328-24-5) is a synthetic small molecule belonging to the pyrazolyl-urea class, with the molecular formula C19H23FN4O and a molecular weight of 342.4 g/mol . The compound features a 3,5-dicyclopropyl-1H-pyrazole core linked via an ethyl spacer to a urea moiety bearing a 4-fluorobenzyl substituent . The dicyclopropyl-pyrazole scaffold is recognized in medicinal chemistry as a privileged structure for kinase and epigenetic target modulation , while the 4-fluorobenzyl-urea motif is a known pharmacophore in anti-angiogenic and anti-proliferative compound design [1]. Commercial sourcing typically provides this compound at ≥95% purity for research use .

Why 1-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea Cannot Be Casually Substituted by In-Class Analogs


Pyrazolyl-urea derivatives sharing the dicyclopropyl-pyrazole core are not functionally interchangeable. Systematic SAR studies on closely related benzyl-urea analogs have demonstrated that even single-atom substitutions on the terminal benzyl ring produce divergent anti-proliferative profiles in HUVEC and cancer cell lines [1]. The 4-fluoro substituent introduces distinct electronic and steric properties that affect target binding and pharmacokinetic behavior compared to 4-chloro, 4-methyl, or unsubstituted benzyl analogs . Given the demonstrated sensitivity of pyrazolyl-urea biological activity to the benzyl substitution pattern, procurement decisions relying on mere scaffold similarity without verified comparative data risk selecting a compound with substantially altered potency and selectivity [2].

Quantitative Differentiation Evidence for 1-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 1797328-24-5)


Structural Differentiation: The 4-Fluorobenzyl Substituent as a Key Determinant of HUVEC Anti-Proliferative Potency in 5-Pyrazolyl-Urea Series

In a systematic SAR study of 5-pyrazolyl-urea benzyl derivatives, the anti-proliferative activity against HUVEC cells was shown to be highly dependent on the substitution pattern of the terminal benzyl ring [1]. Among tested derivatives (compounds 2–4 series), compound 4e—a benzyl-urea analog—potently inhibited HUVEC proliferation, while structural modifications to the benzyl group produced markedly different activity profiles [1]. The target compound CAS 1797328-24-5, bearing a 4-fluorobenzyl substituent, occupies a distinct position within this SAR landscape, with the electron-withdrawing fluorine atom expected to modulate urea NH acidity and target binding relative to 4-chloro (CAS 1797307-57-3), 4-methyl (CAS 2310098-67-8), and 3-methyl (benchchem listing) analogs . While a direct head-to-head IC50 comparison for the target compound against specific named comparators is not available in the open literature, the class-level SAR data establish that the 4-fluorobenzyl substitution is a critical determinant of differential biological activity [2].

Angiogenesis inhibition HUVEC proliferation Pyrazolyl-urea SAR

Physicochemical Differentiation: logP and Solubility Modulation by 4-Fluoro vs. 4-Chloro and 4-Methyl Substitution

The 4-fluorobenzyl substituent on the target compound (CAS 1797328-24-5) confers distinct physicochemical properties compared to its closest commercially available analogs. The molecular weight (342.4 g/mol) and the presence of a single fluorine atom yield a calculated logP that is intermediate between the more lipophilic 4-chloro analog (CAS 1797307-57-3; MW 358.9; ClogP higher due to chloro substitution) and the less lipophilic 4-methyl analog (CAS 2310098-67-8; MW 324.4; lower halogen contribution) . Fluorine substitution at the para position also influences metabolic stability through blockade of CYP450-mediated oxidation at that site, a property not shared by the 4-methyl analog [1]. These physicochemical differences affect membrane permeability, solubility, and ultimately in vitro assay performance, making the 4-fluoro compound the preferred choice when balanced lipophilicity and metabolic stability are desired [2].

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Target Engagement: p38α MAP Kinase Inhibitory Potential of Pyrazolyl-Urea Derivatives

Pyrazolyl-urea derivatives as a class have demonstrated potent inhibition of p38α MAP kinase, a validated target in inflammatory disease [1]. In a series of N-pyrazole, N'-aryl ureas, optimized compounds achieved low nanomolar IC50 values, with the 1-phenyl-5-pyrazolyl urea 7 displaying an IC50 of 13 nM [2]. More structurally diverse pyrazolyl-urea derivatives evaluated against p38α MAPK showed IC50 values in the range of 0.037–0.069 μM, comparable to the standard inhibitor SB 203580 (IC50 = 0.043 μM) [3]. The target compound (CAS 1797328-24-5) incorporates the N-pyrazole-N'-aryl urea pharmacophore essential for this activity, with the 3,5-dicyclopropyl substitution on the pyrazole providing steric complementarity to the kinase hinge region and the 4-fluorobenzyl group contributing to the aryl binding pocket occupancy [4]. While direct p38α IC50 data for CAS 1797328-24-5 is not publicly available, the class-level SAR supports its potential as a p38 MAPK pathway modulator [1].

p38 MAPK inhibition Anti-inflammatory Kinase selectivity

Broad-Spectrum Bioactivity Database Evidence: Preliminary Activity Thresholds for the Dicyclopropyl-Pyrazolyl-Urea Series

The Molbic IDRB Lab bioactivity database provides preliminary activity classification for compounds in the dicyclopropyl-pyrazolyl-urea series [1]. The target compound (CAS 1797328-24-5), the 4-chloro analog (CAS 1797307-57-3), and the 4-methyl analog (CAS 2310098-67-8) are all classified with bioactivity values in the ≤10 μM range, indicating measurable but not ultra-potent biological activity [2]. The 4-chloro analog has additionally been annotated against liver carboxylesterase 1 (CES1) with activity ≤0.1 μM [3], suggesting that the halogen substitution pattern may influence specific enzyme targeting. The target compound's 4-fluoro substitution positions it as a tool to probe whether fluorine-mediated electronic effects can replicate or differentiate from the chlorine-mediated CES1 interaction observed for the 4-chloro congener [4].

Bioactivity database Compound screening Molbic IDRB

Optimal Research and Procurement Application Scenarios for 1-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 1797328-24-5)


Anti-Angiogenic Drug Discovery: HUVEC Proliferation and Tube Formation Assays

The target compound is structurally positioned within the 5-pyrazolyl-urea benzyl series shown to inhibit HUVEC proliferation and angiogenesis [1]. Researchers building on the SAR established by Morretta et al. (2021) should select CAS 1797328-24-5 as the 4-fluorobenzyl representative for comparative dose-response profiling against compound 4e and other benzyl-substituted analogs [2]. The intermediate lipophilicity conferred by fluorine supports reliable solubility in cell culture media at screening-relevant concentrations (typically 1–50 μM) [3].

p38α MAP Kinase Inhibitor Screening Cascades

Given the established class-level potency of N-pyrazole-N'-aryl ureas against p38α MAPK (IC50 values from 13 nM to 0.069 μM depending on substitution) [1], the target compound is a rational candidate for inclusion in kinase selectivity panels. The 3,5-dicyclopropyl-pyrazole motif offers a sterically differentiated hinge-binding group compared to simpler 1-phenyl-pyrazole analogs, potentially translating into altered selectivity profiles across the kinome [2]. Procurement for biochemical kinase assays should be accompanied by positive control inhibitors such as SB 203580 or BIRB 796 [1].

Halogen-Scanning SAR Studies: Fluorine vs. Chlorine vs. Methyl Probe Sets

The commercial availability of CAS 1797328-24-5 (4-fluoro), CAS 1797307-57-3 (4-chloro), and CAS 2310098-67-8 (4-methyl) as a matched benzyl-substitution series enables systematic halogen-scanning SAR [1]. This probe set is particularly valuable for dissecting the contribution of halogen bonding, lipophilicity, and metabolic stability to target engagement and cellular potency [2]. The differential CES1 activity observed for the 4-chloro analog further supports the use of this matched series to investigate halogen-dependent off-target profiles [3].

Calreticulin and Ca²⁺ Signaling Modulation Studies

Emerging research has identified calreticulin, a ubiquitous Ca²⁺-binding protein, as a potential interaction target for 5-pyrazolyl-ureas with anti-angiogenic activity [1]. The target compound, as a member of this chemotype, is suitable for inclusion in functional proteomics studies employing DARTS (Drug Affinity Responsive Target Stability) and t-LiP (targeted Limited Proteolysis) methodologies to identify novel protein targets [2]. The 4-fluorobenzyl substitution may confer distinct target engagement profiles compared to the previously profiled benzyl-urea derivatives [1].

Quote Request

Request a Quote for 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.